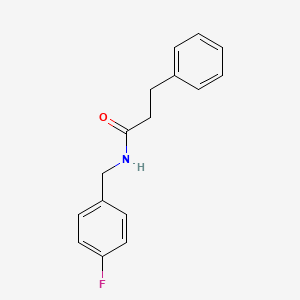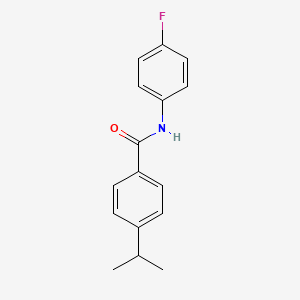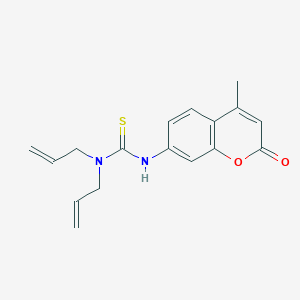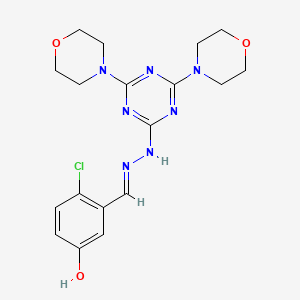
N-(4-氟苄基)-3-苯基丙酰胺
描述
“N-(4-fluorobenzyl)-3-phenylpropanamide” is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of 4-Fluorobenzylamine , a compound that plays an important role in pharmaceutical, agrochemical, and medicinal chemistry .
Synthesis Analysis
The synthesis of “N-(4-fluorobenzyl)-3-phenylpropanamide” involves a nucleophilic addition reaction between ethyl-2-bromoacetate and 2-nitroimidazole in the presence of K2CO3, followed by basic hydrolysis of intermediate ethyl ester using 4.0 N NaOH . The reaction results in the formation of the compound as a yellow solid .Molecular Structure Analysis
The molecular structure of “N-(4-fluorobenzyl)-3-phenylpropanamide” can be analyzed using 19F NMR spectroscopy . The 19F NMR spectra are typically first-order in nature in that spin-spin coupling follows the n+1 rule for multiplicity . The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups .Chemical Reactions Analysis
The chemical reactions involving “N-(4-fluorobenzyl)-3-phenylpropanamide” can be studied using 19F NMR . The often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-fluorobenzyl)-3-phenylpropanamide” can be analyzed using various techniques. For instance, 19F NMR can provide a wealth of molecular structure information as well as its associated chemical environment .科学研究应用
Pharmaceutical Development
N-(4-fluorobenzyl)-3-phenylpropanamide has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the treatment of conditions such as chronic pain, inflammation, and neurological disorders. Researchers are exploring its efficacy and safety profiles through preclinical and clinical trials .
Neuroprotective Agents
This compound has been studied for its neuroprotective properties. It has demonstrated the ability to protect neurons from damage caused by oxidative stress and excitotoxicity. These properties make it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Analytical Chemistry
In analytical chemistry, N-(4-fluorobenzyl)-3-phenylpropanamide is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy, particularly fluorine-19 NMR. Its well-defined chemical shifts and coupling constants provide valuable data for the structural elucidation of fluorinated organic compounds .
Medicinal Chemistry
The compound is also significant in medicinal chemistry for the synthesis of novel therapeutic agents. Its fluorinated benzyl group enhances the metabolic stability and bioavailability of drug candidates. This makes it an attractive building block for designing drugs with improved pharmacokinetic properties .
Agrochemical Research
In agrochemical research, N-(4-fluorobenzyl)-3-phenylpropanamide is investigated for its potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests and weeds without affecting non-target organisms is of particular interest. This selective toxicity is crucial for developing safer and more effective agrochemicals .
Material Science
The compound’s unique chemical properties are also explored in material science. It can be used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation. These materials have applications in various industries, including electronics and aerospace .
Biochemical Research
In biochemical research, N-(4-fluorobenzyl)-3-phenylpropanamide is used to study enzyme interactions and inhibition. Its structure allows it to act as a competitive inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors for therapeutic use .
Toxicology Studies
Finally, the compound is utilized in toxicology studies to understand its effects on biological systems. Researchers assess its toxicity, metabolism, and excretion profiles to ensure its safety for potential therapeutic and industrial applications. These studies are essential for regulatory approval and safe usage guidelines .
Protective Effects of Hydrogen Sulfide New Donor Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate Evaluation of Fluoroorganic Compounds with Benchtop 19F NMR
作用机制
Target of Action
The primary target of N-(4-fluorobenzyl)-3-phenylpropanamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients.
Biochemical Pathways
The biochemical pathways affected by N-(4-fluorobenzyl)-3-phenylpropanamide are likely related to the metabolism of beta-amyloid peptide. By interacting with Beta-secretase 1, the compound could potentially disrupt the normal production and accumulation of beta-amyloid peptide, which is a key factor in the pathogenesis of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of N-(4-fluorobenzyl)-3-phenylpropanamide’s action would likely be related to its potential ability to modulate the activity of Beta-secretase 1 and influence the production of beta-amyloid peptide . This could potentially lead to a decrease in the accumulation of beta-amyloid plaques in the brain, a hallmark of Alzheimer’s disease.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUBLSOQJYDQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327129 | |
| Record name | N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorobenzyl)-3-phenylpropanamide | |
CAS RN |
392740-97-5 | |
| Record name | N-[(4-fluorophenyl)methyl]-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)


![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)


![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)

![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5882860.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)
![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)
